Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate
Overview
Description
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a compound that has been identified to have potential anti-inflammatory properties . The primary targets of this compound are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .
Biochemical Pathways
The compound’s interaction with the MAPKs affects the downstream signaling pathways associated with these kinases. For instance, the inhibition of JNK3 can lead to a decrease in the transcriptional activity of nuclear factor κB (NF-κB), a key regulator of immune and inflammatory responses .
Result of Action
The compound’s action results in the inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells . This inhibition leads to an overall anti-inflammatory effect, as demonstrated in an in vivo carrageenan-induced paw edema model .
Biochemical Analysis
Biochemical Properties
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABAA receptors, forming hydrogen bond interactions with specific amino acids . These interactions can influence the activity of the receptors, potentially leading to changes in cellular signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAA receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GABAA receptors, forming hydrogen bonds with specific amino acids, which can modulate the receptor’s activity . This modulation can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and signaling pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive inhibition of GABAA receptors, resulting in disrupted neuronal signaling and potential neurotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels. For example, its interaction with GABAA receptors can influence the metabolism of neurotransmitters, potentially altering their levels and activity in the brain.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with GABAA receptors suggests that it may localize to synaptic regions, where it can modulate neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide, in the presence of anhydrous potassium carbonate (K2CO3) and anhydrous dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major
Properties
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDJCYFVGJPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381975 | |
Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174842-56-9 | |
Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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